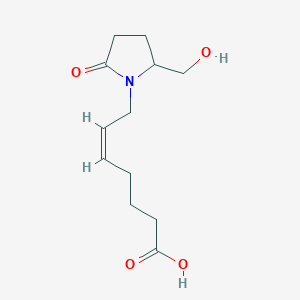
(Z)-7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidinone ring and a heptenoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the initial formation of the pyrrolidinone ring, followed by the introduction of the heptenoic acid chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale biotransformation processes using whole cell catalysts. These processes are designed to be efficient and scalable, allowing for the production of the compound in high optical purity and large quantities .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(Z)-7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (Z)-7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
(±)-2-azabicyclo[2.2.1]hept-5-en-3-one: A versatile intermediate in the synthesis of carbocyclic nucleosides.
[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-hydroxy-4,5-dimethoxybenzoate: A compound with a similar structural motif.
Uniqueness
What sets (Z)-7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid apart from similar compounds is its unique combination of a pyrrolidinone ring and a heptenoic acid chain. This structure imparts specific chemical and biological properties that make it valuable for various applications.
Propiedades
Fórmula molecular |
C12H19NO4 |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
(Z)-7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C12H19NO4/c14-9-10-6-7-11(15)13(10)8-4-2-1-3-5-12(16)17/h2,4,10,14H,1,3,5-9H2,(H,16,17)/b4-2- |
Clave InChI |
ZRIBWJFOGRDOCH-RQOWECAXSA-N |
SMILES isomérico |
C1CC(=O)N(C1CO)C/C=C\CCCC(=O)O |
SMILES canónico |
C1CC(=O)N(C1CO)CC=CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B12896505.png)
![2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate](/img/structure/B12896510.png)
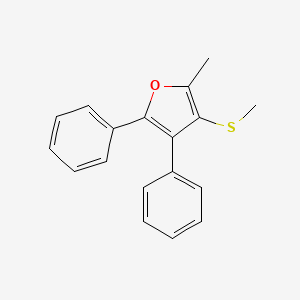

![2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B12896527.png)
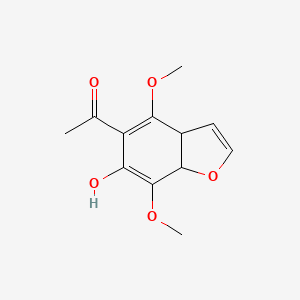

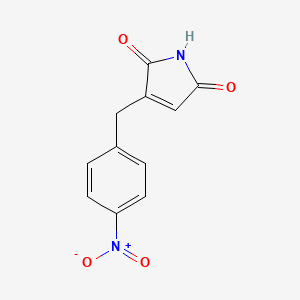

![2,2,2-Trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12896571.png)
![1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one](/img/structure/B12896575.png)
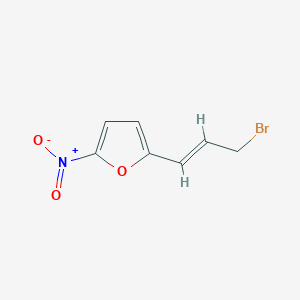
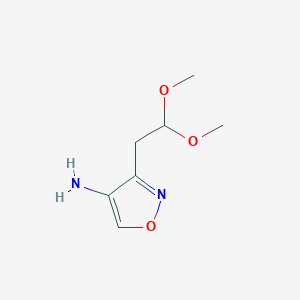
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-dichlorophenyl)-N-methyl-](/img/structure/B12896605.png)
